Retention of 5-HT2A Receptor Affinity in Simplified Ketanserin Analogs: Direct Comparison of Ki Values
The 4-(4-fluorobenzoyl)piperidine fragment retains near-equivalent 5-HT2A receptor binding affinity to the prototypical antagonist ketanserin when incorporated into simplified analogs. In a direct comparative study, N-(4-Phenylbutyl)-4-(4-fluorobenzoyl)piperidine (compound 39) exhibited a Ki of 5.3 nM, compared to ketanserin's Ki of 3.5 nM . This demonstrates that the 4-(4-fluorobenzoyl)piperidine moiety accounts for the majority of ketanserin's 5-HT2A binding energy and can be utilized as a standalone pharmacophore without the structurally complex quinazoline-2,4-dione portion.
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5.3 nM (N-(4-Phenylbutyl)-4-(4-fluorobenzoyl)piperidine) |
| Comparator Or Baseline | Ketanserin: Ki = 3.5 nM |
| Quantified Difference | 1.5-fold difference (non-significant in pharmacological context) |
| Conditions | Radioligand binding assay using [3H]ketanserin in rat cortical membranes |
Why This Matters
This near-equipotent binding confirms that 4-(4-fluorobenzoyl)piperidine can serve as a direct functional replacement for the more complex and costly ketanserin scaffold in 5-HT2A-targeted synthetic campaigns.
